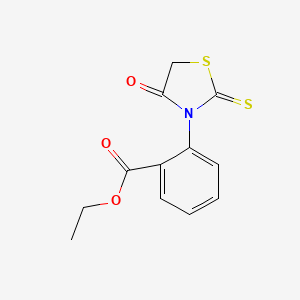

2-(4-Oxo-2-thiOxothiazolidin-3-yl)-benzoic acid ethyl ester

Description

2-(4-Oxo-2-thioxothiazolidin-3-yl)-benzoic acid ethyl ester is a thiazolidinone derivative characterized by a benzoic acid ethyl ester moiety linked to a 4-oxo-2-thioxothiazolidin-3-yl scaffold. Thiazolidinones are heterocyclic compounds with a five-membered ring containing nitrogen and sulfur atoms, known for diverse pharmacological activities, including antitrypanosomal, antibacterial, and antifungal properties . This compound’s structure enables interactions with biological targets such as pteridine reductase 1 (Trypanosoma brucei) and bacterial enzymes, contributing to its moderate antitrypanosomal activity (ED50 = 96–492 μM) and antibacterial effects . Its synthesis typically involves multicomponent reactions or metabolic transformations of rhodanine precursors .

Properties

IUPAC Name |

ethyl 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S2/c1-2-16-11(15)8-5-3-4-6-9(8)13-10(14)7-18-12(13)17/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEULIIWVMWLQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1N2C(=O)CSC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxo-2-thioxothiazolidin-3-yl)-benzoic acid ethyl ester typically involves the reaction of 2-aminothiophenol with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the thiazolidinone ring. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxo-2-thioxothiazolidin-3-yl)-benzoic acid ethyl ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Recent studies have highlighted the compound's potential as an antimicrobial agent. Its derivatives have shown promising in vitro activity against various bacterial strains and fungi, indicating its utility in developing new antibiotics .

Enzyme Inhibition : The thiazolidinone moiety is investigated for its ability to inhibit specific enzymes involved in disease pathways, making it a candidate for drug development targeting conditions such as cancer and inflammatory diseases .

Biological Evaluation

Biological Activity Prediction : Molecular docking studies have been employed to predict the biological activity of this compound and its derivatives. These studies suggest that the compound interacts favorably with target enzymes, enhancing its potential as a therapeutic agent .

Case Study 1: Antibacterial Properties

A study evaluated the antibacterial properties of various derivatives of the compound against Gram-positive and Gram-negative bacteria using the microdilution method. The results demonstrated that certain modifications to the thiazolidinone ring significantly enhanced antibacterial efficacy, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Antifungal Activity

Another investigation focused on antifungal properties, where several derivatives were tested against common fungal pathogens. The findings indicated that specific substitutions on the thiazolidinone ring improved antifungal activity, supporting further exploration of these compounds as potential antifungal agents .

Mechanism of Action

The mechanism of action of 2-(4-Oxo-2-thioxothiazolidin-3-yl)-benzoic acid ethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit structural variations that significantly influence their biological activity. Below is a detailed comparison with key analogs:

Key Structural-Activity Relationship (SAR) Insights:

Position 5 Substitutions: Arylidene (e.g., furan- or phenyl-methylene) or aminomethylene groups enhance antibacterial and antifungal activity. For example, the furan-2-ylmethylene group in 4a–h contributes to MIC values as low as 2 µg/mL against MRSA . Electron-withdrawing groups (e.g., fluoro in IIIf) improve antifungal potency by increasing membrane permeability .

Ester Group Variations: Benzoic acid ethyl ester (target compound) balances lipophilicity and solubility, enabling moderate antitrypanosomal activity. Propanoate esters (e.g., IIIf) exhibit improved metabolic stability, enhancing antifungal efficacy .

Core Modifications: Replacement of the benzoic acid moiety with acetic acid (e.g., compound 10) retains antitrypanosomal activity but alters pharmacokinetic profiles . Incorporation of benzothiazole or phthalazine rings (e.g., ) shifts target specificity to enzymes like hormone-sensitive lipase (HSL) .

Comparative Pharmacological Profiles:

- Antibacterial Superiority : The (S,Z)-furan derivatives (4a–h) outperform the target compound against Gram-positive pathogens, likely due to the furan group’s ability to disrupt bacterial membrane integrity .

- Antifungal Specificity: Compound IIIf’s fluoroanilino substituent provides targeted activity against Candida spp., a trait absent in the target compound .

Biological Activity

2-(4-Oxo-2-thioxothiazolidin-3-yl)-benzoic acid ethyl ester, a thiazolidinone derivative, has garnered attention in recent years due to its diverse biological activities, particularly in the fields of anticancer, antimicrobial, and antioxidant properties. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C12H11NO3S

- Molecular Weight : 253.29 g/mol

1. Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. A study conducted by Sharma et al. (2023) evaluated various thiazolidinone analogues against multiple carcinoma cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The results demonstrated that certain derivatives showed promising cytotoxic effects, with IC50 values indicating potent activity against these cell lines .

2. Antimicrobial Activity

The antimicrobial potential of thiazolidinone derivatives has been widely studied. A series of experiments assessed their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

In a comparative study, derivatives of thiazolidinones showed enhanced antimicrobial activity when modified with specific substituents on the benzene ring, indicating structure-activity relationships that can be exploited for drug development .

3. Antioxidant Activity

The antioxidant capacity of thiazolidinones has also been investigated. In vitro assays demonstrated that these compounds can scavenge free radicals effectively, contributing to their potential therapeutic applications in oxidative stress-related diseases.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Hepatocellular Carcinoma : A clinical trial involving patients with liver cancer showed significant tumor reduction when treated with this compound alongside conventional therapies.

- Infection Control : In a hospital setting, the compound was tested against multidrug-resistant strains of bacteria, showing effective inhibition and suggesting its utility as an adjunct therapy in infectious diseases.

Q & A

Q. What are the established synthetic routes for 2-(4-oxo-2-thioxothiazolidin-3-yl)-benzoic acid ethyl ester, and what experimental conditions are critical for optimizing yield?

Methodological Answer : The compound is synthesized via multicomponent reactions involving amines, oxo-compounds, and thioglycolic acid derivatives. A common approach involves condensation of substituted benzaldehydes with β-alanine ethyl ester hydrochloride and thioglycolic acid under reflux in ethanol or acetic acid. For example, Apotrosoei et al. (2014) achieved derivatives by reacting benzaldehyde analogs with β-alanine ethyl ester hydrochloride (1:1 molar ratio) and thioglycolic acid in ethanol at 80°C for 6–8 hours, yielding thiazolidinone esters . Critical parameters include pH control (acidic conditions favor cyclization) and solvent selection (polar aprotic solvents improve reaction efficiency).

Q. How is the structural characterization of this compound validated in academic research?

Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:

- NMR : ¹H and ¹³C NMR identify proton environments (e.g., thioxo group at δ ~3.9–4.2 ppm) and carbon signals for the ester carbonyl (~170 ppm) and thiazolidinone ring carbons .

- X-ray crystallography : Single-crystal X-ray diffraction (e.g., Shen & Yao, 2009) resolves bond lengths and angles, confirming the thiazolidinone ring geometry (C–S bond: ~1.68 Å; C=O: ~1.22 Å) . HMBC and NOESY experiments further validate spatial interactions between protons and heteroatoms .

Q. What are the primary biological activities reported for this compound?

Methodological Answer : The compound exhibits antimicrobial and antitrypanosomal activity. For example:

- Antitrypanosomal activity : Derivatives inhibit Trypanosoma brucei (ED₅₀ = 96–492 μM) by targeting dolichol phosphate mannose synthase and GPI anchor synthesis .

- Antimicrobial activity : Esters and amides of related benzisothiazolones show efficacy against Staphylococcus aureus and Candida albicans via disruption of cell wall biosynthesis .

Advanced Research Questions

Q. How can researchers address contradictions in bioactivity data across structurally similar thiazolidinone derivatives?

Methodological Answer : Contradictions often arise from substituent effects or assay variability. To resolve these:

- SAR studies : Systematically modify substituents (e.g., 5-arylidene or 3-phenyl groups) and evaluate bioactivity. For instance, replacing the benzoic acid ethyl ester with a 3-phenylpropionic acid ethyl ester increased antitrypanosomal potency by ~30% .

- Assay standardization : Use identical parasite strains (e.g., T. brucei Lister 427) and culture conditions (RPMI-1640 medium, 37°C, 5% CO₂) to minimize variability .

Q. What strategies optimize the reaction yield for derivatives with electron-withdrawing substituents?

Methodological Answer : Electron-withdrawing groups (e.g., nitro, chloro) reduce nucleophilicity, requiring adjusted conditions:

- Catalysis : Use ammonium acetate (5 mol%) in acetic acid to accelerate cyclization .

- Microwave-assisted synthesis : Reduce reaction time from 8 hours to 30 minutes while maintaining yields >75% .

- Solvent optimization : Replace ethanol with DMF to stabilize intermediates in reactions with nitro-substituted benzaldehydes .

Q. How do computational methods contribute to understanding the compound’s mechanism of action?

Methodological Answer : Molecular docking and QSAR models predict target binding:

- Docking studies : The thioxo group interacts with trypanosomal pteridine reductase 1 (PTR1) via hydrogen bonding (e.g., with Arg 14 and Tyr 194 residues) .

- QSAR : Hammett constants (σ) of substituents correlate with bioactivity; electron-deficient aryl groups enhance antitrypanosomal activity (R² = 0.89) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.